4-(4-tert-Butoxybenzene-1-sulfonyl)phenol
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Overview
Description
4-(4-tert-Butoxybenzene-1-sulfonyl)phenol is an organic compound characterized by the presence of a tert-butoxy group and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butoxybenzene-1-sulfonyl)phenol typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butoxybenzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
4-(4-tert-Butoxybenzene-1-sulfonyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-tert-Butoxybenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Similar in structure but lacks the phenol group.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the sulfonyl group.
tert-Butylbenzene: Contains only the tert-butyl group attached to the benzene ring.
Uniqueness
This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
98116-82-6 |
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Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxy]phenyl]sulfonylphenol |
InChI |
InChI=1S/C16H18O4S/c1-16(2,3)20-13-6-10-15(11-7-13)21(18,19)14-8-4-12(17)5-9-14/h4-11,17H,1-3H3 |
InChI Key |
KBCSIKHOFZNAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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